3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine
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Overview
Description
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is a heterocyclic compound that features a piperidine ring substituted with a methoxy group linked to a 5-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclocondensation of an amidoxime with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the methoxy group: The oxadiazole intermediate is then reacted with a suitable methoxy-containing reagent under conditions that promote nucleophilic substitution.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate to form the piperidine ring, often using a cyclization agent like phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and antiviral properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those involved in microbial metabolism, leading to inhibition of their activity.
Pathways Involved: The inhibition of enzyme activity can disrupt essential metabolic pathways in microorganisms, leading to their death or reduced virulence.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 3-[3-(3-Pyridinylmethyl)-1,2,4-oxadiazol-5-yl]piperidine
- 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine
Uniqueness
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group linked to the oxadiazole ring enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-methyl-3-(piperidin-3-yloxymethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O2/c1-7-11-9(12-14-7)6-13-8-3-2-4-10-5-8/h8,10H,2-6H2,1H3 |
InChI Key |
QIQWUEJGIQLISA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)COC2CCCNC2 |
Origin of Product |
United States |
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